An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structural features, particularly the presence of a bromine substituent, enhance its reactivity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-bromo-1H-pyrazolo[3,4-b]pyridine, detailed experimental protocols for its synthesis and analysis, and a review of its applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors.
Physicochemical Characteristics
A summary of the key physicochemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Appearance | Pale yellow powder/solid | [1] |
| Melting Point | 198.0 - 202.0 °C | [3] |
| Boiling Point | 329 °C at 760 mmHg | [3] |
| Density | 1.894 g/cm³ | |
| LogP (predicted for isomer) | 1.5 | [4] |
| pKa | Data not available | |
| Solubility | Soluble in organic solvents. Quantitative data not available. | |
| CAS Number | 875781-17-2 | [1][2] |
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
Several synthetic routes for the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been reported. Below are detailed protocols for two common methods.
Method 1: From 5-bromo-2-fluoronicotinaldehyde
This procedure involves the reaction of 5-bromo-2-fluoronicotinaldehyde with hydrazine (B178648) hydrate (B1144303).
-
Materials:
-
5-bromo-2-fluoronicotinaldehyde
-
Hydrazine hydrate
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
-
-
Procedure:
-
Dissolve 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.6 eq) to the solution at 25°C.
-
Heat the reaction mixture to 75-80°C and stir for 12 hours.
-
Remove the solvent under reduced pressure at 45°C.
-
Triturate the residual crude solid in a mixture of water and ethanol.
-
Filter the resulting suspension and wash the solid with ethanol to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellowish solid.[3]
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
Method 2: From 5-bromo-1H-pyrazolo[3,4-b]pyridine (Iodination)
This protocol describes the iodination of the parent compound at the 3-position.
-
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Potassium hydroxide (B78521) (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
To a stirred solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add crushed KOH pellets (3.77 eq) in one portion.
-
After 11 minutes, add I₂ (0.9 eq) and stir the mixture vigorously for 3.5 hours.
-
Partially concentrate the mixture in vacuo, then dilute with EtOAc and saturated NaHCO₃ solution and partition the layers.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Redissolve the resulting mixture in 1,4-dioxane and treat with solid NaOH.
-
Stir the mixture at room temperature for 5 minutes, then add I₂.
-
Stir the mixture at 40°C for 23 hours.
-
Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with EtOAc, combine the organic extracts, dry over MgSO₄, filter, and concentrate to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
-
Analytical Characterization
The following are representative protocols for the analytical characterization of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 300-600 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR (Predicted in DMSO-d₆):
-
δ 13.91 (s, 1H)
-
δ 8.60 (d, 1H)
-
δ 8.54 (d, 1H)
-
δ 8.16 (s, br, 1H)
-
-
General ¹³C NMR: Run a standard proton-decoupled ¹³C NMR experiment to observe the carbon signals.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments in the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for heterocyclic compounds.[5]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a suitable organic solvent.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and obtain structural information.
-
Instrumentation: LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[6][7][8]
-
LC Conditions: Similar to the HPLC method described above, using volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.
-
MS Conditions (ESI Positive Mode):
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.9 (for ⁷⁹Br) and 200.9 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, confirming the molecular weight and the presence of one bromine atom.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a crucial building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Its derivatives have shown potent inhibitory activity against Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1).
TRK Inhibition and Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers. Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been developed as potent TRK inhibitors.
Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by these derivatives.
Caption: TRK signaling pathway and inhibition.
TBK1 Inhibition and Signaling Pathway
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a key role in the innate immune response, particularly in the production of type I interferons (IFNs) following viral or bacterial infection. It is also implicated in oncogenesis and autoimmune diseases. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1.
The following diagram illustrates the TBK1 signaling pathway and its inhibition.
Caption: TBK1 signaling pathway and inhibition.
Conclusion
5-bromo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal scaffold for the synthesis of novel therapeutic agents. The detailed experimental protocols provided in this guide for its synthesis and characterization will aid researchers in their efforts to explore the full potential of this valuable heterocyclic compound. The elucidation of its role in the inhibition of key signaling pathways, such as those mediated by TRK and TBK1, underscores its importance as a platform for the development of targeted therapies for cancer and inflammatory diseases. Further research into the quantitative solubility and pKa of this compound would be beneficial for a more complete understanding of its properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR | 875781-17-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
